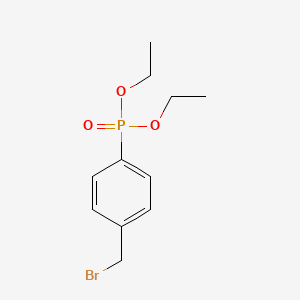
Diethyl 4-(bromomethyl)phenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(bromomethyl)phenylphosphonate is a useful research compound. Its molecular formula is C11H16BrO3P and its molecular weight is 307.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that diethyl 4-(bromomethyl)phenylphosphonate exhibits several biological activities:
- Antimicrobial Properties : Similar phosphonates have shown effectiveness against various microbial strains, suggesting potential use in developing new antimicrobial agents .
- Enzyme Inhibition : Studies indicate that compounds like this compound can interact with enzymes such as acetylcholinesterase, which may lead to inhibitory effects relevant in drug development and toxicology.
- Therapeutic Applications : The compound may serve as a precursor for anti-inflammatory drugs or other therapeutic agents targeting specific diseases .
Pharmaceuticals
This compound is being explored for its potential as a drug candidate due to its ability to inhibit key enzymes involved in disease processes. Its structural analogs have been investigated for their efficacy against retroviral proteases, making them candidates for treating viral infections such as HIV .
Agriculture
Phosphonates are commonly utilized in agriculture as fungicides and herbicides. The unique properties of this compound may enhance its efficacy in protecting crops from various pathogens.
Materials Science
The compound's ability to undergo hydrolysis and form stable phosphonic acids makes it suitable for applications in polymer chemistry, particularly in producing thermally stable polymers such as poly(ethyleneterephthalate) . It can also be used as an antioxidant during the polymerization process.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of diethyl benzylphosphonate derivatives demonstrated significant cytotoxic effects against bacterial strains. This suggests that this compound could be developed into effective antimicrobial agents .
Case Study 2: Enzyme Interaction
Research focused on the interaction between phosphonates and acetylcholinesterase revealed that certain derivatives could inhibit enzyme activity effectively. This finding supports further exploration into this compound's role in drug design targeting neurodegenerative diseases .
Propiedades
Fórmula molecular |
C11H16BrO3P |
|---|---|
Peso molecular |
307.12 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
OEFHKXOIXRPCTG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=C(C=C1)CBr)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













